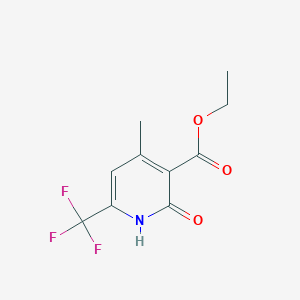

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties

Preparation Methods

The synthesis of ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate can be achieved through several methods. One common approach involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles. The reaction conditions typically involve refluxing the reactants in ethanol with a catalytic amount of hydrochloric acid for several hours .

Chemical Reactions Analysis

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacological agent due to its structural similarity to other biologically active dihydropyridines . It has been investigated for its potential neuroprotective and anti-inflammatory properties . Additionally, it is used in organic synthesis as a building block for the preparation of more complex molecules .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation . The compound may also interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . While both compounds belong to the dihydropyridine family, the presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability . This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Biological Activity

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS No. 1335921-53-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C10H10F3N1O3, indicating the presence of trifluoromethyl and dihydropyridine functionalities which are crucial for its biological activity. The compound's structure is illustrated below:

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound, particularly its role as an inhibitor of the EZH2 enzyme, which is implicated in various malignancies. In a Karpas-422 xenograft model, the compound demonstrated robust antitumor effects when administered at a dosage of 160 mg/kg twice daily (BID) . This suggests potential applications in cancer therapy, especially in targeting tumors associated with dysregulated PRC2 function.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of EZH2 : This compound selectively inhibits the EZH2 enzyme, leading to reduced histone methylation and subsequent reactivation of tumor suppressor genes .

- Calcium Channel Modulation : Similar compounds in the dihydropyridine class are known to act as L-type calcium channel blockers, which may contribute to their therapeutic effects in cardiovascular diseases .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

Case Study: Antitumor Efficacy

In a notable case study involving a Phase I clinical trial, patients with specific malignancies were treated with this compound. The results indicated significant tumor regression in a subset of patients who exhibited high levels of EZH2 expression. This finding underscores the importance of patient stratification based on molecular markers for optimizing therapeutic outcomes.

Properties

IUPAC Name |

ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-3-17-9(16)7-5(2)4-6(10(11,12)13)14-8(7)15/h4H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGDRIATKCVYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.